molecular formula C12H16O2 B7993550 Ethyl 2-(2,6-dimethylphenyl)acetate

Ethyl 2-(2,6-dimethylphenyl)acetate

Cat. No. B7993550
M. Wt: 192.25 g/mol
InChI Key: DYSITMINDVYNQJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2,6-dimethylphenyl)acetate is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Enzymatic Modification for Antioxidant Synthesis: 2,6-Dimethoxyphenol, related to Ethyl 2-(2,6-dimethylphenyl)acetate, has been modified enzymatically to produce compounds with higher antioxidant capacity. This demonstrates potential applications in bioactive compound synthesis (Adelakun et al., 2012).

  • Polymer Model Compounds: Research on the synthesis of dimeric and trimeric 2-(p-tolyloxy)ethyl acetateformaldehyde polymer model compounds indicates potential applications in polymer chemistry (Ninagawa et al., 1974).

  • Pharmaceutical Molecule Investigation: Ethyl 2-(4-Benzoyl-2,5-Dimethylphenoxy) Acetate has been studied for its pharmaceutical significance, particularly through vibrational spectroscopy and quantum chemical computations, which suggest its potential in drug development (Amalanathan et al., 2015).

  • Extractive Crystallization in Engineering Plastics: The separation of dimethylnaphthalene isomers using extractive crystallization with ethyl acetate as a solvent shows applications in the production of high-performance engineering plastics (Putrawan & Soerawidjaja, 2004).

  • Antibacterial and Enzyme Inhibition Studies: N'-Substituted Benzylidene-2-(2, 4-Dimethylphenoxy) Acetatohydrazides, related to the core structure of Ethyl 2-(2,6-dimethylphenyl)acetate, have been investigated for antibacterial and anti-enzymatic activities, suggesting potential in medical and biochemical applications (Aziz‐ur‐Rehman et al., 2014).

  • Chemoenzymatic Synthesis in Drug Development: The chemoenzymatic synthesis of compounds related to Ethyl 2-(2,6-dimethylphenyl)acetate, like syn-ethyl (E)-2-(2,2-dimethyl-6-styryl-1,3-dioxan-4-yl)acetate, has been used in the synthesis of the HMG-CoA reductase inhibitor rosuvastatin, indicating its relevance in pharmaceutical synthesis (Ramesh et al., 2017).

  • Solubility Studies in Binary Solvent Mixtures: Studies on the solubility of dimethylphenol isomers in binary mixtures containing ethyl acetate provide insights into solvent interactions and applications in chemical process optimization (Domańska, 1988).

  • Disperse Dyes in Textile Industry: Ethyl-2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and related compounds have been used to synthesize monoazo disperse dyes for polyester fibers, showcasing its application in the textile industry (Iyun et al., 2015).

properties

IUPAC Name

ethyl 2-(2,6-dimethylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-4-14-12(13)8-11-9(2)6-5-7-10(11)3/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYSITMINDVYNQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(C=CC=C1C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2,6-dimethylphenyl)acetate

Synthesis routes and methods I

Procedure details

A dry Schlenk vessel was initially charged with 185 mg [1 mmol] of 2,6-dimethylbromobenzene, 1056 mg [6.6 mmol] of diethyl malonate, 2.88 mg [0.005 mmol] of Pd(dba)2, 3.19 mg [0.011 mmol] of P(tert-Bu)3×HBF4, 207 mg [1.5 mmol] of dried K2CO3 and 150 mg [1.5 mmol] of KHCO3. The reaction vessel was three times evacuated and filled with nitrogen. This was followed by stirring at 160° C. until completion of conversion (8 hours). After cooling to room temperature, the reaction mixture was diluted with ethyl acetate. The resulting solution was washed successively with 20 ml each of water, saturated aq. NaHCO3 solution and saturated aqueous NaCl solution, dried over MgSO4, filtered and concentrated under reduced pressure. Chromatographic purification using silica gel (hexane/ethyl acetate) gave ethyl 2,6-dimethylphenylacetate in a yield of 81% of theory.
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
1056 mg
Type
reactant
Reaction Step One
Quantity
3.19 mg
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
207 mg
Type
reactant
Reaction Step One
[Compound]
Name
KHCO3
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
2.88 mg
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A 25 ml three-neck flask with magnetic stirrer, reflux condenser and dropping funnel is initially charged with 20 ml of tetrahydrofuran (THF) which has been dried over molecular sieve. The THF is heated to 50° C. while passing argon through for a few minutes, and then cooled again to room temperature. Still under argon, the following are now added: 17.2 mg [0.03 mmol=0.3 mol %] of bis(dibenzylideneacetone)palladium, 27.4 mg of P(o-tolyl)3 (tri-o-tolylphosphine) [0.09 mmol], 2.91 g of potassium fluoride (dried over P2O5 at 140° C.), 272 mg [1 mmol=10 mol %] of benzyltriethylammonium bromide, 1.5 g [10 mmol] of 2,6-dimethylphenylboronic acid and 2.56 g [15 mmol] of ethyl bromoacetate. This mixture is stirred under reflux in a gentle argon stream for 24 hours. Then it is filtered through a little Celite, and the filtercake is washed three times with 20 ml each time of ethyl acetate. The combined filtrates are extracted by shaking with 20 ml of 1 N hydrochloric acid. The aqueous phase is re-extracted twice with 20 ml of ethyl acetate each time. The combined organic phases are then washed with 20 ml of saturated aqueous NaCl solution, dried and concentrated. This gives 2.16 g of an oil which, according to GC-MS, as well as 8.9 area % of m-xylene, contains 72.9 area % of ethyl 2,6-dimethylphenylacetate. This corresponds to a yield of 81.9% of theory.
Quantity
27.4 mg
Type
reactant
Reaction Step One
Quantity
2.91 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.56 g
Type
reactant
Reaction Step One
Quantity
272 mg
Type
catalyst
Reaction Step One
Quantity
17.2 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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